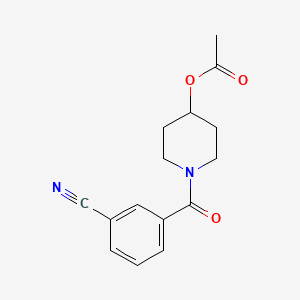
1-(3-Cyanobenzoyl)-4-piperidyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyanobenzoyl)-4-piperidyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also commonly known as CP-544326, and it belongs to the class of piperidine derivatives. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 1-(3-Cyanobenzoyl)-4-piperidyl acetate is not fully understood. However, it has been suggested that it exerts its effects by modulating the activity of various neurotransmitters and enzymes in the brain. It has been found to increase the levels of serotonin and norepinephrine, which are known to be involved in the regulation of mood. It has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine, improving cognitive function. Additionally, it has been found to inhibit the activity of COX-2, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
1-(3-Cyanobenzoyl)-4-piperidyl acetate has various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are involved in the regulation of mood. It has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is important for memory and learning. Additionally, it has been found to inhibit the activity of COX-2, reducing pain and inflammation.
实验室实验的优点和局限性
One of the advantages of using 1-(3-Cyanobenzoyl)-4-piperidyl acetate in lab experiments is its potential applications in drug development. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. Additionally, the synthesis method for 1-(3-Cyanobenzoyl)-4-piperidyl acetate is reliable and efficient.
However, there are also limitations to using 1-(3-Cyanobenzoyl)-4-piperidyl acetate in lab experiments. One of the limitations is that the mechanism of action of this compound is not fully understood. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
未来方向
There are several future directions for research on 1-(3-Cyanobenzoyl)-4-piperidyl acetate. Some of these include:
1. Further studies on the mechanism of action of 1-(3-Cyanobenzoyl)-4-piperidyl acetate to better understand its effects on neurotransmitters and enzymes in the brain.
2. Studies on the safety and efficacy of 1-(3-Cyanobenzoyl)-4-piperidyl acetate in humans to determine its potential as a therapeutic agent.
3. Development of new derivatives of 1-(3-Cyanobenzoyl)-4-piperidyl acetate with improved pharmacological properties.
4. Investigation of the potential applications of 1-(3-Cyanobenzoyl)-4-piperidyl acetate in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
1-(3-Cyanobenzoyl)-4-piperidyl acetate is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. The synthesis method for 1-(3-Cyanobenzoyl)-4-piperidyl acetate is reliable and efficient, and there are several future directions for research on this compound. Further studies are needed to determine the safety and efficacy of this compound in humans and to develop new derivatives with improved pharmacological properties.
合成方法
The synthesis of 1-(3-Cyanobenzoyl)-4-piperidyl acetate involves the reaction of 3-cyanobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in various scientific journals, and it has been found to be a reliable and efficient way to produce 1-(3-Cyanobenzoyl)-4-piperidyl acetate.
科学研究应用
1-(3-Cyanobenzoyl)-4-piperidyl acetate has been extensively studied for its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. Some of the scientific research applications of 1-(3-Cyanobenzoyl)-4-piperidyl acetate include:
1. Treatment of Depression: Studies have shown that 1-(3-Cyanobenzoyl)-4-piperidyl acetate has antidepressant-like effects in animal models. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are known to be involved in the regulation of mood.
2. Treatment of Alzheimer's Disease: 1-(3-Cyanobenzoyl)-4-piperidyl acetate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can improve cognitive function.
3. Treatment of Pain: Studies have shown that 1-(3-Cyanobenzoyl)-4-piperidyl acetate has analgesic effects in animal models. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the regulation of pain and inflammation.
属性
IUPAC Name |
[1-(3-cyanobenzoyl)piperidin-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11(18)20-14-5-7-17(8-6-14)15(19)13-4-2-3-12(9-13)10-16/h2-4,9,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAKKADENTTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanobenzoyl)piperidin-4-YL acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

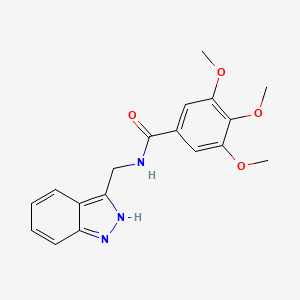


![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
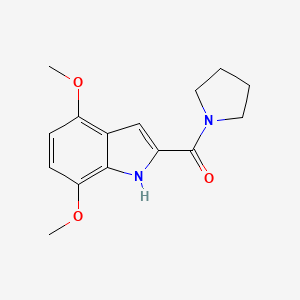

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)
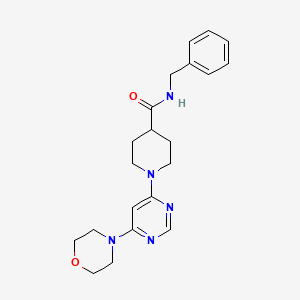
![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)
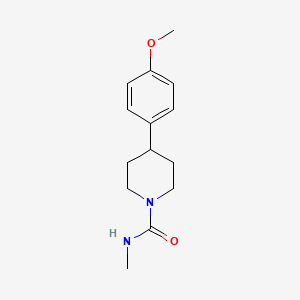
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)